molecular formula C9H9ClN2OS B493912 2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 91225-68-2

2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B493912
CAS RN: 91225-68-2
M. Wt: 228.7g/mol
InChI Key: HQBIRTSAZOYXAK-UHFFFAOYSA-N
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Description

“2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one” is a heterocyclic compound with a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . It has a molecular weight of 228.7 .


Synthesis Analysis

The synthesis of “this compound” can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . This approach could be applicable to the synthesis of "this compound".


Molecular Structure Analysis

The molecular structure of “this compound” includes a thieno[2,3-d]pyrimidin-4-one ring, which is substituted at the 2-position with a chloromethyl group and at the 6-position with an ethyl group .

Its InChI Code is "1S/C9H9ClN2OS/c1-2-5-3-6-8(13)11-7(4-10)12-9(6)14-5/h3-4,12H,2H2,1H3,(H,11,13)" .

Scientific Research Applications

Reactivity and Synthesis of Heterocyclic Systems

One study explored the reactivity of related pyrido and furo(thieno)pyrimidin-7(8)-ones with alkyl mono- and di-halides. This led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds have shown promising antimicrobial activity against Staphylococcus aureus, highlighting their potential in pharmaceutical applications (Sirakanyan et al., 2015).

Green Synthesis Approaches

Another study reported a green synthesis approach for thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds known for their pharmacological importance. The researchers developed a catalytic four-component reaction that simplifies the synthesis process, making it more environmentally friendly and economically feasible (Shi et al., 2018).

Microwave-Assisted Synthesis

A study utilizing microwave irradiation for the synthesis of thiazolopyrimidinones demonstrated an efficient and rapid method to obtain potentially bioactive compounds. This approach underscores the role of modern synthetic techniques in accelerating the discovery of new drugs (Djekou et al., 2006).

Structural and Biological Activity Studies

Research into the synthesis of bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed compounds with significant anti-inflammatory, CNS depressant, and antimicrobial activities. These findings highlight the potential therapeutic applications of thieno[2,3-d]pyrimidine derivatives (Ashalatha et al., 2007).

properties

IUPAC Name

2-(chloromethyl)-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2OS/c1-2-5-3-6-8(13)11-7(4-10)12-9(6)14-5/h3H,2,4H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBIRTSAZOYXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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